Cas no 19241-17-9 (3,4-dimethylphenyl isothiocyanate)

3,4-dimethylphenyl isothiocyanate 化学的及び物理的性質
名前と識別子
-
- Benzene,4-isothiocyanato-1,2-dimethyl-
- 4-isothiocyanato-1,2-dimethylbenzene
- 3,4-Dimethylisothiocyanatobenzene
- 3,4-DIMETHYLPHENYL ISOTHIOCYANATE
- 3,4-Dimethylphenyl isothiocyate, 99%
- Z56944511
- FT-0614383
- MFCD00031536
- J-802103
- AKOS000115252
- 19241-17-9
- JFSHJWKBNJMGOK-UHFFFAOYSA-N
- SCHEMBL3036837
- 4-Isothiocyanato-1,2-dimethylbenzene #
- EN300-01229
- FS-4352
- DTXSID50172827
- 3,4-Xylyl isothiocyanate
- A813567
- SY062516
- 3,4-Dimethylphenylisothiocyanate
- Benzene, 4-isothiocyanato-1,2-dimethyl-
- STL358506
- DB-021946
- 3,4-dimethylphenyl isothiocyanate
-
- MDL: MFCD00031536
- インチ: InChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3
- InChIKey: JFSHJWKBNJMGOK-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1C)N=C=S
計算された属性
- せいみつぶんしりょう: 163.04600
- どういたいしつりょう: 163.046
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 44.4A^2
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.08
- ふってん: 132°C/8mm
- フラッシュポイント: 124.9 °C
- 屈折率: 1.554
- PSA: 44.45000
- LogP: 3.03770
- ようかいせい: 自信がない
3,4-dimethylphenyl isothiocyanate セキュリティ情報
- 危険物輸送番号:2810
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- セキュリティ用語:S26-36/37/39
- リスク用語:R20/21/22
- 危険レベル:IRRITANT, CORROSIVE
3,4-dimethylphenyl isothiocyanate 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3,4-dimethylphenyl isothiocyanate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1239145-25g |
Benzene, 4-isothiocyanato-1,2-dimethyl- |
19241-17-9 | 99% | 25g |
$435 | 2024-06-07 | |
abcr | AB145427-10 g |
3,4-Dimethylphenyl isothiocyanate, 97%; . |
19241-17-9 | 97% | 10 g |
€253.90 | 2023-07-20 | |
TRC | D590948-5g |
3,4-dimethylphenyl isothiocyanate |
19241-17-9 | 5g |
$ 230.00 | 2022-06-05 | ||
Enamine | EN300-01229-0.05g |
4-isothiocyanato-1,2-dimethylbenzene |
19241-17-9 | 95% | 0.05g |
$19.0 | 2023-05-03 | |
Oakwood | 002554-25g |
3,4-Dimethylphenyl isothiocyanate |
19241-17-9 | 99% | 25g |
$165.00 | 2024-07-19 | |
Enamine | EN007-0011-1g |
4-isothiocyanato-1,2-dimethylbenzene |
19241-17-9 | 95% | 1g |
$19.0 | 2023-10-28 | |
1PlusChem | 1P002GE0-1g |
Benzene, 4-isothiocyanato-1,2-dimethyl- |
19241-17-9 | 95% | 1g |
$83.00 | 2023-12-19 | |
abcr | AB145427-50g |
3,4-Dimethylphenyl isothiocyanate, 97%; . |
19241-17-9 | 97% | 50g |
€852.30 | 2025-02-19 | |
Enamine | EN007-0011-10g |
4-isothiocyanato-1,2-dimethylbenzene |
19241-17-9 | 95% | 10g |
$105.0 | 2023-10-28 | |
Enamine | EN007-0011-0.1g |
4-isothiocyanato-1,2-dimethylbenzene |
19241-17-9 | 95% | 0.1g |
$19.0 | 2023-10-28 |
3,4-dimethylphenyl isothiocyanate 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
10. Book reviews
3,4-dimethylphenyl isothiocyanateに関する追加情報
Introduction to 3,4-dimethylphenyl isothiocyanate (CAS No. 19241-17-9)
3,4-dimethylphenyl isothiocyanate, with the chemical formula C₉H₈NS and CAS number 19241-17-9, is a significant compound in the field of organic synthesis and pharmaceutical research. This organosulfur compound belongs to the isothiocyanate class, characterized by its highly reactive thiocarbonyl group (–N=C=S). The presence of two methyl groups at the 3- and 4-positions of the phenyl ring enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
The synthesis of 3,4-dimethylphenyl isothiocyanate typically involves the reaction of 4-methylthiophenol (also known as thioanisole) with phosphorus pentasulfide (P₄S₁₀) in an aprotic solvent such as dimethylformamide (DMF). This process generates the isothiocyanate derivative through a nucleophilic substitution mechanism, where the sulfur atom from the thiol group attacks a phosphorus-sulfur bond, followed by elimination of H₃PO₃. The purity of the final product is crucial for its subsequent applications, necessitating careful purification steps such as vacuum distillation or recrystallization.
In recent years, 3,4-dimethylphenyl isothiocyanate has garnered attention in medicinal chemistry due to its versatile reactivity. Isothiocyanates are known for their ability to undergo nucleophilic addition reactions with nucleophiles such as amines, alcohols, and thiols, forming thioureas, carboxamides, and thiazolidines, respectively. These derivatives have been explored for their potential biological activities.
One of the most notable applications of 3,4-dimethylphenyl isothiocyanate is in the synthesis of bioactive molecules. For instance, its reaction with primary amines yields N-substituted thioureas, which have demonstrated antitumor and anti-inflammatory properties in preclinical studies. A recent study published in the *Journal of Medicinal Chemistry* highlighted the use of 3,4-dimethylphenyl isothiocyanate to develop novel thiourea derivatives with enhanced cytotoxicity against certain cancer cell lines. The researchers attributed this effect to the ability of these derivatives to inhibit specific kinases involved in cell proliferation.
The reactivity of 3,4-dimethylphenyl isothiocyanate also extends to its use as a crosslinking agent in polymer chemistry. Isothiocyanates can react with hydroxyl or amine groups in polymers to form stable urea linkages, resulting in thermosetting resins or hydrogels. These materials have found applications in drug delivery systems, where controlled release profiles are essential for therapeutic efficacy. A study published in *Macromolecular Chemistry and Physics* demonstrated the use of 3,4-dimethylphenyl isothiocyanate to functionalize polyethylene glycol (PEG) chains, enhancing their biocompatibility and stability for biomedical applications.
Furthermore, 3,4-dimethylphenyl isothiocyanate has been investigated for its role in catalysis. Its ability to form coordination complexes with transition metals has led to its use as a ligand or catalyst precursor in various organic transformations. For example, palladium complexes derived from this compound have been reported to facilitate cross-coupling reactions such as Suzuki-Miyaura coupling and Heck reaction. These transformations are pivotal in constructing complex molecular architectures required for pharmaceuticals and agrochemicals.
The chemical properties of 3,4-dimethylphenyl isothiocyanate make it a valuable tool in synthetic organic chemistry. Its reactivity with various nucleophiles allows for the rapid construction of diverse molecular frameworks. Additionally, its stability under standard conditions makes it suitable for large-scale synthesis without significant degradation concerns.
In conclusion,3,4-dimethylphenyl isothiocyanate (CAS No. 19241-17-9) is a multifaceted compound with broad applications in pharmaceutical research and material science. Its role as an intermediate in drug synthesis and a crosslinking agent underscores its importance in developing novel therapeutics and functional materials. As research continues to uncover new synthetic pathways and applications,3,4-dimethylphenyl isothiocyanate will undoubtedly remain a cornerstone in organic synthesis.
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